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Introduction
The conversion of aldehydes to alkynes is a fundamental transformation in organic synthesis,

providing access to versatile building blocks for pharmaceuticals, agrochemicals, and materials

science. One-pot methodologies for this conversion are highly sought after as they offer

increased efficiency, reduced waste, and simplified purification procedures compared to

traditional multi-step approaches. This document provides detailed application notes and

protocols for three prominent one-pot or adaptable two-step methods for the synthesis of

alkynes from aldehydes: the Bestmann-Ohira reaction, the Corey-Fuchs reaction, and a

tandem reduction-Ohira-Bestmann reaction for the conversion of esters to alkynes via an in-situ

generated aldehyde.

Bestmann-Ohira Reaction
The Bestmann-Ohira reaction is a widely used and mild method for the one-pot conversion of

aldehydes to terminal alkynes. It is a modification of the Seyferth-Gilbert homologation and

utilizes the stable Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1][2]

[3] This method is particularly advantageous for its mild reaction conditions, which tolerate a

wide variety of functional groups and are suitable for sensitive substrates, including enolizable

aldehydes.[2]

Reaction Principle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b148940?utm_src=pdf-interest
https://www.organic-chemistry.org/abstracts/lit1/951.shtm
https://www.organic-chemistry.org/namedreactions/seyferth-gilbert-homologation.shtm
https://www.researchgate.net/publication/325798679_Bestmann-Ohira_Reagent_A_Convenient_and_Promising_Reagent_in_the_Chemical_World
https://www.organic-chemistry.org/namedreactions/seyferth-gilbert-homologation.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction proceeds via the in-situ generation of a dimethyl (diazomethyl)phosphonate anion

by the cleavage of the acetyl group of the Bestmann-Ohira reagent with a base, typically

potassium carbonate in methanol. This anion then reacts with the aldehyde in a manner

analogous to the Wittig reaction to form a diazoalkene intermediate, which subsequently

eliminates nitrogen to yield the terminal alkyne.[2][4]

Experimental Protocol: General Procedure
A general experimental procedure for the one-pot synthesis of a terminal alkyne from an

aldehyde using the Bestmann-Ohira reagent is as follows:

To a stirred solution of the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0

equiv).

To this suspension, add a solution of the Bestmann-Ohira reagent (1.2 equiv) in methanol or

a co-solvent like acetonitrile.

Stir the reaction mixture at room temperature for 4-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the pure terminal

alkyne.

Quantitative Data
The Bestmann-Ohira reaction is known for its good to excellent yields across a range of

substrates.[1]
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Aldehyde
Substrate

Reagent/Co
nditions

Reaction
Time (h)

Temperatur
e (°C)

Yield (%) Reference

4-

Chlorobenzal

dehyde

Bestmann-

Ohira

reagent,

K₂CO₃,

MeOH

4 Room Temp. 95
--INVALID-

LINK--

Cyclohexane

carboxaldehy

de

Bestmann-

Ohira

reagent,

K₂CO₃,

MeOH

16 Room Temp. 85
--INVALID-

LINK--

(R)-Garner's

aldehyde

Bestmann-

Ohira

reagent,

K₂CO₃,

MeOH

12 Room Temp. 88
--INVALID-

LINK--

3-

Phenylpropan

al

Bestmann-

Ohira

reagent,

K₂CO₃,

MeOH

16 Room Temp. 78
--INVALID-

LINK--
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Caption: Workflow for the Bestmann-Ohira reaction.

Corey-Fuchs Reaction
The Corey-Fuchs reaction is a classic and reliable two-step method for the conversion of

aldehydes to terminal alkynes.[5][6] While traditionally a two-step process involving the

isolation of a dibromoalkene intermediate, it can be adapted into a one-pot procedure for the

synthesis of disubstituted alkynes by trapping the intermediate lithium acetylide with an

electrophile.[5] This method is robust but requires strong bases and cryogenic temperatures.

Reaction Principle
The first step involves the reaction of an aldehyde with a phosphonium ylide generated from

triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.[5][6] In the second

step, treatment of the dibromoalkene with two equivalents of a strong base, typically n-

butyllithium, results in elimination and metal-halogen exchange to form a lithium acetylide. This
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intermediate can then be quenched with water to yield a terminal alkyne or reacted with an

electrophile to produce a disubstituted alkyne.[5]

Experimental Protocol: Two-Step, One-Pot Adaptation
The following protocol describes the synthesis of a terminal alkyne, which can be adapted to a

one-pot synthesis of a disubstituted alkyne by adding an electrophile before the final quench.

Step 1: Formation of the Dibromoalkene

To a solution of triphenylphosphine (4.0 equiv) in anhydrous dichloromethane at 0 °C, add

carbon tetrabromide (2.0 equiv) portionwise.

Stir the mixture for 5-10 minutes, then add a solution of the aldehyde (1.0 equiv) in

dichloromethane.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Concentrate the reaction mixture and purify the crude product by column chromatography to

isolate the 1,1-dibromoalkene.

Step 2: Conversion to the Alkyne

Dissolve the 1,1-dibromoalkene (1.0 equiv) in anhydrous tetrahydrofuran and cool to -78 °C.

Slowly add n-butyllithium (2.1 equiv) and stir the mixture at -78 °C for 1 hour.

Allow the reaction to warm to room temperature and stir for an additional hour.

Quench the reaction by the slow addition of water.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

Purify the crude product by column chromatography.

Quantitative Data
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The Corey-Fuchs reaction generally provides good yields, although the requirement for strong

bases can limit its functional group tolerance.

Aldehyde
Substrate

Intermediat
e/Product

Reagent/Co
nditions
(Step 2)

Temperatur
e (°C)

Yield (%) Reference

Benzaldehyd

e

1,1-Dibromo-

2-

phenylethene

- - 82
--INVALID-

LINK--

1,1-Dibromo-

2-

phenylethene

Phenylacetyl

ene
n-BuLi, THF -78 to RT 88

--INVALID-

LINK--

4-

Methoxybenz

aldehyde

1-Ethynyl-4-

methoxybenz

ene

n-BuLi, THF -78 to RT
92 (two

steps)

--INVALID-

LINK--

Octanal 1-Decyne n-BuLi, THF -78 to RT
85 (two

steps)

--INVALID-

LINK--
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Caption: Logical flow of the Corey-Fuchs reaction.

Tandem Reduction-Ohira-Bestmann Reaction
This one-pot method allows for the conversion of esters to terminal alkynes, proceeding

through an in-situ generated aldehyde intermediate.[7] This approach is advantageous as it

avoids the isolation of often unstable aldehydes.

Reaction Principle
The ester is first reduced to the corresponding aldehyde using a reducing agent such as

diisobutylaluminium hydride (DIBAL-H) at low temperature. Without isolation, the reaction

mixture is then treated with the Bestmann-Ohira reagent and a base to effect the conversion of

the intermediate aldehyde to the terminal alkyne.[7]

Experimental Protocol: General Procedure
A general protocol for the one-pot synthesis of a terminal alkyne from an ester is as follows:[7]
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To a solution of the ester (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or

toluene) at -78 °C, add DIBAL-H (1.1-1.5 equiv) dropwise.

Stir the reaction at -78 °C for 1-2 hours.

Quench the excess DIBAL-H by the slow addition of methanol.

Add a base (e.g., potassium carbonate, 2.0 equiv) followed by the Bestmann-Ohira reagent

(1.2 equiv).

Allow the reaction to warm to room temperature and stir overnight.

Work up the reaction by adding Rochelle's salt solution and extracting with an organic

solvent.

Dry the combined organic layers, concentrate, and purify the crude product by column

chromatography.

Quantitative Data
This tandem approach provides good yields and is compatible with various functional groups

that can withstand the initial reduction step.

Ester
Substrate

Reducing
Agent

Reaction
Time (h)

Temperatur
e (°C)

Yield (%) Reference

Methyl 4-

phenylbutano

ate

DIBAL-H 18 -78 to RT 85
--INVALID-

LINK--

Ethyl

octanoate
DIBAL-H 18 -78 to RT 81

--INVALID-

LINK--

N-Boc-L-

proline

methyl ester

DIBAL-H 18 -78 to RT 74-76
--INVALID-

LINK--

Experimental Workflow Diagram
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Caption: Workflow of the tandem reduction-Ohira-Bestmann reaction.

Conclusion
The one-pot synthesis of alkynes from aldehydes offers significant advantages in terms of

efficiency and practicality. The Bestmann-Ohira reaction is a mild and versatile method suitable

for a wide range of substrates. The Corey-Fuchs reaction, while requiring harsher conditions, is

a robust and reliable method, particularly for the synthesis of disubstituted alkynes in a one-pot

fashion. The tandem reduction-Ohira-Bestmann reaction provides an elegant solution for the
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conversion of esters to alkynes without the need to isolate sensitive aldehyde intermediates.

The choice of method will depend on the specific substrate, functional group tolerance, and

desired scale of the reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes [organic-
chemistry.org]

2. Seyferth-Gilbert Homologation [organic-chemistry.org]

3. researchgate.net [researchgate.net]

4. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann
reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

5. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

7. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [One-Pot Synthesis of Alkynes from Aldehydes:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148940#one-pot-synthesis-of-alkynes-from-
aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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